Dowicil 75: A Technical Guide to its Chemical Properties, Structure, and Antimicrobial Activity
Dowicil 75: A Technical Guide to its Chemical Properties, Structure, and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a broad-spectrum antimicrobial agent widely utilized as a preservative in a variety of commercial and industrial products, including cosmetics, adhesives, and water-based paints.[1][2][3] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, thereby inhibiting the growth of a wide range of bacteria, yeasts, and fungi.[1][4][5] This technical guide provides an in-depth overview of the chemical and physical properties, structure, and antimicrobial mechanism of Dowicil 75.
Chemical Structure and Identification
The structural integrity of Dowicil 75 is centered around a quaternary ammonium compound with a unique adamantane cage structure. This distinctive configuration contributes to its stability and antimicrobial efficacy.
Synonyms: Quaternium-15, Chloroallyl methenamine chloride, 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride[1][6][7][8][9][10]
Chemical Structure:
Caption: Chemical structure of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.
Physicochemical Properties
A summary of the key physicochemical properties of Dowicil 75 is presented in the table below. This data is essential for formulation development, safety assessment, and understanding its environmental fate.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆Cl₂N₄ | [5][6] |
| Molecular Weight | 251.16 g/mol | [5][6] |
| Appearance | Off-white to pale yellow solid/powder | [5] |
| Melting Point | 178-210 °C | [11] |
| Bulk Density | 0.4 g/cm³ | [11] |
| Vapor Pressure | <1.0 x 10⁻⁷ mm Hg at 25 °C | [11] |
| Water Solubility | 127.2 g/100 g water at 25 °C | [6][11] |
| Solubility in Organic Solvents ( g/100g at 25°C) | ||
| Methanol | 20.8 | [6] |
| Ethanol | 2.4 | [6] |
| Propylene Glycol | 18.7 | [6] |
| Glycerine | 12.6 | [6] |
| Isopropanol | <0.1 | [6] |
| Mineral Oil | <0.1 | [6] |
| Log P (Octanol-Water Partition Coefficient) | -2.976 | [11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol outlines a method for the quantitative determination of Quaternium-15 (Dowicil 75) in cosmetic products. The method involves post-column derivatization to enhance detection.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Pellicular reverse phase C18 column
-
Fluorometric detector
-
Heated reaction coil
Reagents:
-
Water, HPLC grade
-
Ammonium acetate
-
2,4-Pentanedione
-
Quaternium-15 standard
Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the cosmetic sample into a 30 mL beaker. Dilute with 10-15 mL of water and quantitatively transfer to a 25 mL volumetric flask. Dilute to volume with water and mix. Filter the solution if necessary to remove any sediment.[12]
-
Chromatographic Conditions:
-
Column: Pellicular reverse phase C18[12]
-
Mobile Phase: Water
-
Flow Rate: As per instrument manufacturer's recommendation for the column.
-
Injection Volume: An appropriate volume to ensure the sample concentration falls within the standard curve range.
-
-
Post-Column Derivatization: The eluent from the column is mixed with an ammonium acetate-buffered 2,4-pentanedione reagent in a heated reaction coil. This reaction forms a fluorescent derivative, 3,5-diacetyl-1,4-dihydrolutidine.[12]
-
Detection: The fluorescent derivative is detected using a fluorometric detector. The peak height or area is proportional to the concentration of Quaternium-15 in the sample.[12]
-
Quantification: A standard curve is generated using known concentrations of Quaternium-15. The concentration of Quaternium-15 in the sample is determined by comparing its peak response to the standard curve.[12]
Synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of Dowicil 75 is through the slow release of formaldehyde in aqueous environments.[1][4][5] Formaldehyde is a potent biocide that exerts its effect through non-specific alkylation of cellular macromolecules.
Caption: Proposed mechanism of antimicrobial action of Dowicil 75 via formaldehyde release.
The released formaldehyde readily reacts with primary and secondary amines and thiol groups on proteins and nucleic acids within microbial cells.[4][13] This leads to the formation of methylene bridges and cross-linking of these essential biomolecules.[4][13] The extensive cross-linking disrupts the normal cellular functions, including DNA replication, transcription, and enzymatic activity, ultimately leading to cell death.[14]
Conclusion
Dowicil 75 is a highly effective preservative with a well-characterized chemical structure and mode of action. Its ability to release formaldehyde provides broad-spectrum protection against microbial contamination in a wide range of products. Understanding its physicochemical properties and antimicrobial mechanism is crucial for its appropriate and safe application in various formulations. Further research into detailed synthesis protocols could provide greater control and optimization of its production for industrial use.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Quaternium-15 [drugfuture.com]
- 7. 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane | C9H16ClN4+ | CID 20012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | C9H16Cl2N4 | CID 6435993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE, CasNo.4080-31-3 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 11. echemi.com [echemi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Formaldehyde induced DNA-protein crosslinks in Escherichia Coli - PubMed [pubmed.ncbi.nlm.nih.gov]
